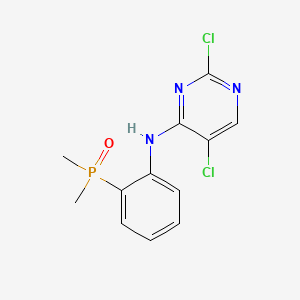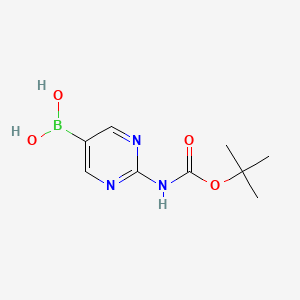![molecular formula C13H23NO4 B591562 (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester CAS No. 1008751-73-2](/img/structure/B591562.png)
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a hexenoic acid backbone, and a tert-butoxycarbonyl (Boc) protected amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester typically involves multiple steps. One common method includes the following steps:
Formation of the Hexenoic Acid Backbone: This can be achieved through a series of reactions starting from simpler alkenes or alkynes.
Introduction of the Boc-Protected Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The double bond in the hexenoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Epoxides: and from oxidation.
Alcohols: from reduction.
Amines: from substitution reactions.
科学研究应用
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to yield a free amine, which can then interact with enzymes or receptors. The hexenoic acid backbone may also play a role in its biological activity by participating in various biochemical pathways.
相似化合物的比较
Similar Compounds
(2E)-6-Amino-2-hexenoic Acid Ethyl Ester: Lacks the Boc protection, making it more reactive.
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
The presence of the Boc-protected amine group in (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester provides stability and allows for selective deprotection, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
1008751-73-2 |
|---|---|
分子式 |
C13H23NO4 |
分子量 |
257.33 |
IUPAC 名称 |
ethyl (E)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10-14-12(16)18-13(2,3)4/h7,9H,5-6,8,10H2,1-4H3,(H,14,16)/b9-7+ |
InChI 键 |
HFZMXVYVTGGJRA-VQHVLOKHSA-N |
SMILES |
CCOC(=O)C=CCCCNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B591479.png)
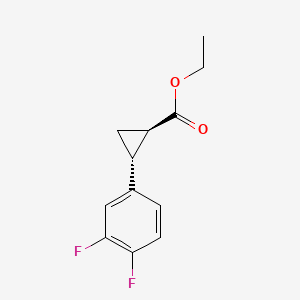
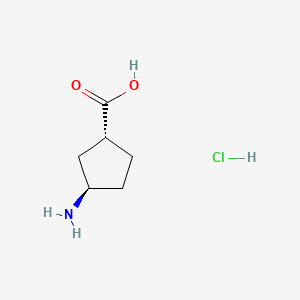
![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B591484.png)
![tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)
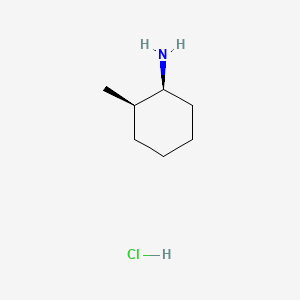
![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/new.no-structure.jpg)
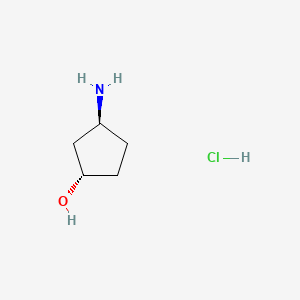
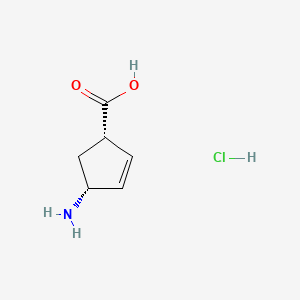
![1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B591499.png)
